molecular formula C22H17ClN2OS B4620360 5-(4-chlorophenoxy)-N-(3-methylphenyl)-4-phenyl-1,3-thiazol-2-amine

5-(4-chlorophenoxy)-N-(3-methylphenyl)-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B4620360
M. Wt: 392.9 g/mol
InChI Key: UETLDUFUBBOEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenoxy)-N-(3-methylphenyl)-4-phenyl-1,3-thiazol-2-amine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2005 by Pfizer and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Corrosion Inhibition

Thiazole derivatives have shown promising applications as corrosion inhibitors for metals. Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of thiazole and thiadiazole derivatives on iron surfaces. Their findings suggest that these compounds can effectively protect metal surfaces from corrosion, highlighting their potential in materials science and engineering applications (Kaya et al., 2016).

Antimicrobial Activities

Thiazole derivatives have also been investigated for their antimicrobial properties. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Their research indicates that certain thiazole-containing compounds possess moderate to good antimicrobial activity against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2010).

Antifungal and Anticonvulsant Activities

Further expanding on their pharmacological applications, Nimbalkar et al. (2016) explored the synthesis of thiazole derivatives with antifungal properties, demonstrating their effectiveness against human pathogenic fungal strains. This study underscores the potential of thiazole derivatives in antifungal drug development (Nimbalkar et al., 2016). Additionally, Foroumadi et al. (2007) reported on the anticonvulsant activity of novel thiadiazole derivatives, indicating their potential in epilepsy treatment research (Foroumadi et al., 2007).

Optical and Material Applications

On the materials science front, Takagi et al. (2013) synthesized poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer, revealing the potential of thiazole-containing compounds in the development of new materials with specific optical properties (Takagi et al., 2013).

Properties

IUPAC Name

5-(4-chlorophenoxy)-N-(3-methylphenyl)-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS/c1-15-6-5-9-18(14-15)24-22-25-20(16-7-3-2-4-8-16)21(27-22)26-19-12-10-17(23)11-13-19/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETLDUFUBBOEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=C(S2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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